WDR5 WBM Pocket Binding Affinity: CAS 478063‑28‑4 vs. Optimized WDR5‑MYC Inhibitor Compound 2
In the WDR5‑MYC project, the 1‑phenyl‑dihydropyridazinone‑3‑carboxamide HTS hit scaffold was optimized through extensive SAR. Compound 2 (PDB 8G3E), which replaces the N‑(2‑methoxyphenyl) group with an N‑[(3,5‑difluoro‑biphenyl)methyl]‑6‑methyl‑1‑(pyridin‑3‑yl) substitution, achieved sub‑micromolar biochemical inhibition of the WDR5–MYC interaction. In contrast, the unoptimized parent scaffold bearing N‑(2‑methoxyphenyl) (CAS 478063‑28‑4) showed only weak binding, with an estimated IC50 > 50 µM in the fluorescence polarization assay [1]. This ~100‑fold difference in potency illustrates why the exact substitution pattern must be maintained when using CAS 478063‑28‑4 as a reference compound or starting point for medicinal chemistry.
| Evidence Dimension | WDR5 WBM pocket inhibition (fluorescence polarization binding assay) |
|---|---|
| Target Compound Data | Estimated IC50 > 50 µM (parent 1‑phenyl‑dihydropyridazinone‑3‑carboxamide with N‑(2‑methoxyphenyl) group) |
| Comparator Or Baseline | Compound 2 (PDB 8G3E): IC50 < 0.5 µM |
| Quantified Difference | >100‑fold improvement in potency for the optimized analog |
| Conditions | Recombinant human WDR5 protein, fluorescence polarization assay, J. Med. Chem. 2023 |
Why This Matters
Procuring CAS 478063‑28‑4 provides the authentic HTS hit chemotype for SAR baseline studies; substituting with an optimized WDR5 inhibitor would yield misleading potency data and confound hit‑to‑lead progression.
- [1] Ding J, Liu L, Chiang YL, et al. Discovery and Structure-Based Design of Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)-MYC Interaction. J Med Chem. 2023;66(12):8310-8323. doi:10.1021/acs.jmedchem.3c00787. (See Table 1 for SAR data; Compound 2 structure deposited as PDB 8G3E.) View Source
